Cas no 36476-88-7 ((1-benzhydrylazetidin-3-yl)methanamine)

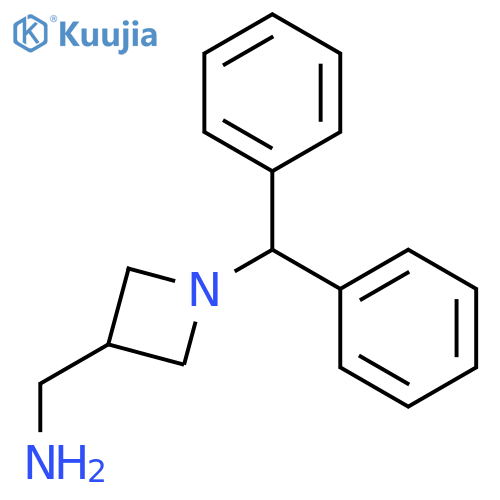

36476-88-7 structure

商品名:(1-benzhydrylazetidin-3-yl)methanamine

(1-benzhydrylazetidin-3-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- 3-Aminomethyl-1-benzhydrylazetidine

- (1-BENZHYDRYLAZETIDIN-3-YL) METHANAMINE

- 1-benzhydryl-3-amino methyl azetidine

- 1-Benzhydrylazetidine-3-methanamine

- 1-Diphenylmethyl-3-(aminomethyl)azetidine

- 3-AMINOMETHYL-1-DIPHENYLMETHYLAZETIDINE

- 3-Azetidinemethanamine,1-(diphenylmethyl)-

- C-(1-benzhydryl-azetidin-3-yl)-methylamine

- 3-Aminomethyl-1-diphenylmethylazetidinemethylamine

- (1-benzhydrylazetidin-3-yl)methanamine

- 1-BENZHYDRYL-3-AMINOMETHYL-AZETIDINE

- [1-(diphenylmethyl)azetidin-3-yl]methanamine

- 1-Benzhydryl-3-aminomethylazetidine

- PubChem10154

- KISVATOISQDZJU-UHFFFAOYSA-N

- HT785

- AB2635

- 36476-88-7

- DTXSID70434590

- 3-aminomethyl-1-diphenylmethyl-azetidine

- 3-aminomethyl-1-benzhydryl azetidine

- CS-0053028

- (1-Benzhydrylazetidin-3-yl)methylamine

- AM20040288

- (1-diphenylmethylazetidin-3-ylmethyl)-amine

- 3-(aminomethyl)-1-(1,1-diphenylmethyl)azetidine

- PB24784

- SCHEMBL84788

- 1-[1-(Diphenylmethyl)azetidin-3-yl]methanamine

- 3-(Aminomethyl)-1-benzhydrylazetidine

- MFCD03093388

- SY027056

- 1-(diphenylmethyl)-3-azetidinemethanamine

- (1-diphenylmethyl-azetidin-3-ylmethyl)-amine

- (1-benzhydryl-3-azetanyl)methanamine

- FT-0770161

- SS-3680

- AKOS005258646

- A823263

- J-504214

- DB-013204

-

- MDL: MFCD03093388

- インチ: 1S/C17H20N2/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13,18H2

- InChIKey: KISVATOISQDZJU-UHFFFAOYSA-N

- ほほえんだ: N1(C([H])(C2C([H])=C([H])C([H])=C([H])C=2[H])C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C([H])(C([H])([H])N([H])[H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 252.16300

- どういたいしつりょう: 252.162648646g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 29.3

じっけんとくせい

- 密度みつど: 1.102

- ふってん: 359 ºC

- フラッシュポイント: 158 ºC

- 屈折率: 1.608

- PSA: 29.26000

- LogP: 3.30470

(1-benzhydrylazetidin-3-yl)methanamine セキュリティ情報

(1-benzhydrylazetidin-3-yl)methanamine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(1-benzhydrylazetidin-3-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | SS-3680-1MG |

(1-benzhydryl-3-azetanyl)methanamine |

36476-88-7 | >90% | 1mg |

£37.00 | 2025-02-08 | |

| Key Organics Ltd | SS-3680-5MG |

(1-benzhydryl-3-azetanyl)methanamine |

36476-88-7 | >90% | 5mg |

£46.00 | 2025-02-08 | |

| Chemenu | CM107860-25g |

[1-(diphenylmethyl)azetidin-3-yl]methanamine |

36476-88-7 | 95%+ | 25g |

$*** | 2023-05-30 | |

| abcr | AB286775-25 g |

C-(1-Benzhydryl-azetidin-3-yl)-methylamine; . |

36476-88-7 | 25 g |

€286.00 | 2023-07-20 | ||

| eNovation Chemicals LLC | D494685-5G |

(1-benzhydrylazetidin-3-yl)methanamine |

36476-88-7 | 97% | 5g |

$110 | 2023-05-13 | |

| abcr | AB286775-1 g |

C-(1-Benzhydryl-azetidin-3-yl)-methylamine; . |

36476-88-7 | 1 g |

€83.40 | 2023-07-20 | ||

| Key Organics Ltd | SS-3680-10MG |

(1-benzhydryl-3-azetanyl)methanamine |

36476-88-7 | >90% | 10mg |

£63.00 | 2025-02-08 | |

| Ambeed | A795740-5g |

3-Aminomethyl-1-benzhydrylazetidine |

36476-88-7 | 98+% | 5g |

$40.0 | 2025-02-25 | |

| Ambeed | A795740-25g |

3-Aminomethyl-1-benzhydrylazetidine |

36476-88-7 | 98+% | 25g |

$150.0 | 2025-02-25 | |

| Chemenu | CM107860-25g |

[1-(diphenylmethyl)azetidin-3-yl]methanamine |

36476-88-7 | 95+% | 25g |

$308 | 2021-06-10 |

(1-benzhydrylazetidin-3-yl)methanamine 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

36476-88-7 ((1-benzhydrylazetidin-3-yl)methanamine) 関連製品

- 107128-00-7(1-(diphenylmethyl)azetidine)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:36476-88-7)(1-benzhydrylazetidin-3-yl)methanamine

清らかである:99%

はかる:100g

価格 ($):462.0